(2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb
(2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb
Brand Name:
Vulcanchem
CAS No.:
129612-52-8
VCID:
VC0141450
InChI:
InChI=1S/C47H62N12O12/c1-24(2)17-31(54-41(65)29-14-15-39(63)52-29)42(66)56-33(20-37(48)61)45(69)55-32(18-25-9-4-3-5-10-25)43(67)58-35(23-60)47(71)59-16-8-13-36(59)46(70)57-34(21-38(49)62)44(68)53-30(40(50)64)19-26-22-51-28-12-7-6-11-27(26)28/h3-7,9-12,22,24,29-36,51,60H,8,13-21,23H2,1-2H3,(H2,48,61)(H2,49,62)(H2,50,64)(H,52,63)(H,53,68)(H,54,65)(H,55,69)(H,56,66)(H,57,70)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
Molecular Formula:
C47H62N12O12
Molecular Weight:
987.1 g/mol
(2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb
CAS No.: 129612-52-8
Main Products
VCID: VC0141450
Molecular Formula: C47H62N12O12
Molecular Weight: 987.1 g/mol
CAS No. | 129612-52-8 |
---|---|
Product Name | (2S)-N-[(1S)-1-[[(2S)-1-[(2S)-2-[[(1S)-2-carbamoyl-1-[[(1S)-1-carbamoy l-2-(1H-indol-3-yl)ethyl]carb |
Molecular Formula | C47H62N12O12 |
Molecular Weight | 987.1 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
Standard InChI | InChI=1S/C47H62N12O12/c1-24(2)17-31(54-41(65)29-14-15-39(63)52-29)42(66)56-33(20-37(48)61)45(69)55-32(18-25-9-4-3-5-10-25)43(67)58-35(23-60)47(71)59-16-8-13-36(59)46(70)57-34(21-38(49)62)44(68)53-30(40(50)64)19-26-22-51-28-12-7-6-11-27(26)28/h3-7,9-12,22,24,29-36,51,60H,8,13-21,23H2,1-2H3,(H2,48,61)(H2,49,62)(H2,50,64)(H,52,63)(H,53,68)(H,54,65)(H,55,69)(H,56,66)(H,57,70)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
Standard InChIKey | RSRUMIVKQHSEGP-VTGDPKQBSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES | CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Sequence | XLNFSPNW |
Synonyms | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2 Tem-HrTH |
PubChem Compound | 3083127 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume